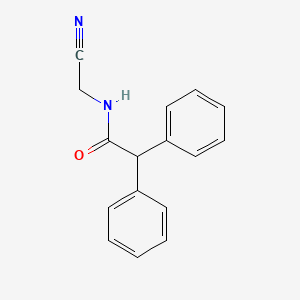

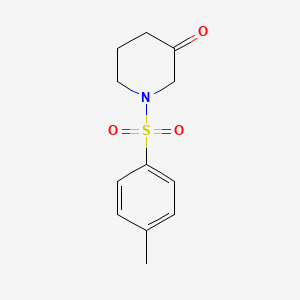

4-Methylpiperidin-3-amine

Descripción general

Descripción

“4-Methylpiperidin-3-amine” is a type of organic compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-Methylpiperidin-3-amine” can be analyzed using various tools such as MolView . The structural formula editor in MolView allows you to draw a molecule and convert it into a 3D model for display .

Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methylpiperidin-3-amine” can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Reductive Amination of Piperidinones : 4-Methylpiperidin-3-amine derivatives are of interest in the synthesis of analgesics, neuroleptics, and antihistamines. A study demonstrated the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride, yielding 4-amino-2,6-diaryl-3-methylpiperidines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Catalysis and Material Science

- Ruthenium-Catalyzed Intramolecular Oxidative Amination : A study revealed that [RuCl2(CO)3]2/dppp is an effective catalyst for intramolecular oxidative amination of aminoalkenes, allowing for the synthesis of cyclic imines and indoles. This process used N-methylpiperidine as a component (Kondo, Okada, & Mitsudo, 2002).

Analytical Chemistry and Sensor Development

- Enantioselective Oxidation on Gold Electrodes : 4-Methylpiperidin-3-amine derivatives, such as TEMPO, have been studied for their role in the enantioselective oxidation of amines. These compounds have potential applications in fields like biosensors and display devices (Kashiwagi et al., 1999).

Pharmaceutical Applications

- Development of Radioligands : 4-Methylpiperidin-3-amine derivatives have been evaluated as radioligands for in vivo studies of the high-affinity choline uptake system.

Scientific Research Applications of “4-Methylpiperidin-3-amine”

Structural and Computational Chemistry

- Intermolecular Interactions in Hydrates : A 2021 study explored the structures and interactions in hydrates of substituted piperidines, including 4-methylpiperidine, using X-ray crystallography and quantum chemistry. This study contributes to understanding hydrate formation and stability in related chemical systems (Socha et al., 2021).

Environmental and Green Chemistry

- Thermodynamic Study for Carbon Capture : Research in 2019 focused on the thermodynamic properties of aqueous solvents containing methylpiperidines for carbon capture processes. This study highlights the potential use of these compounds in environmental applications, especially in reducing carbon emissions (Moine et al., 2019).

Synthetic Organic Chemistry

- Rhodium-Catalyzed C(sp3)-H Amination : A 2018 study introduced a rhodium(II)-catalyzed processfor the C(sp3)-H amination of enamides, leading to the synthesis of 4-aminopiperidine derivatives. These derivatives are significant in medicinal chemistry, showcasing the application of 4-methylpiperidin-3-amine in synthesizing complex organic molecules (Rey-Rodriguez et al., 2018).

Pharmaceutical and Biomedical Research

- Improved Synthesis for Peptide Research : A 2020 study demonstrated the use of 4-methylpiperidine in a tea-bag strategy for the Fmoc removal step in solid-phase peptide synthesis. This advancement in synthesis methodology has significant implications for the development of pharmaceuticals and biologically active molecules (Gúzman et al., 2020).

Materials Science and Nanotechnology

- Graphene-Based Catalysis for Nitro Compound Reduction : A 2020 review discussed the application of graphene-based catalysts, including those derived from 4-methylpiperidin-3-amine, in the reduction of nitro compounds to amines. This research is crucial for the development of environmentally friendly catalytic processes in material science (Nasrollahzadeh et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVKYGIWXZBFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592903 | |

| Record name | 4-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperidin-3-amine | |

CAS RN |

221221-30-3 | |

| Record name | 4-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-diethoxyphosphoryl-2-[methoxy(propoxy)phosphoryl]sulfanylethanamine](/img/structure/B3368838.png)

![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)